2-(Trifluoromethyl)nicotinamide
Overview
Description
2-(Trifluoromethyl)nicotinamide is an organic compound with the molecular formula C7H5F3N2O. It is a derivative of nicotinamide, where a trifluoromethyl group (-CF3) is attached to the second position of the pyridine ring.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Pharmacokinetics
It’s known that the trifluoromethyl group can impact the pharmacokinetics of certain compounds .
Result of Action
It’s known that trifluoromethylpyridine derivatives, which may include 2-(trifluoromethyl)nicotinamide, are used in the protection of crops from pests .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)nicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), where this compound acts as a precursor in the synthesis of NAD+. This interaction is essential for various metabolic processes, including energy production and redox reactions. Additionally, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby modulating inflammatory responses .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to enhance the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage. It also affects cell signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, this compound has been shown to alter cellular metabolism by increasing the levels of NAD+, thereby enhancing cellular energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, influencing their activity and function. One of the primary mechanisms is the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound prevents the repair of damaged DNA, leading to cell death in cancer cells . Additionally, this compound modulates gene expression by influencing the activity of transcription factors, thereby regulating the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound has been shown to enhance cellular energy production and protect cells from oxidative stress. In contrast, long-term exposure may lead to alterations in gene expression and cellular metabolism, potentially resulting in adverse effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular energy production and protect against oxidative stress. At higher doses, this compound may exhibit toxic effects, including liver and kidney damage . Additionally, threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tryptophan-nicotinamide pathway. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are crucial for the synthesis of NAD+. By modulating the activity of these enzymes, this compound influences the levels of NAD+ and other metabolites, thereby affecting metabolic flux and cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through facilitated diffusion and is distributed to various cellular compartments, including the cytoplasm and nucleus. Additionally, this compound interacts with binding proteins that facilitate its transport and accumulation within specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation and acetylation, play a role in directing this compound to specific subcellular compartments. Additionally, targeting signals within the compound’s structure facilitate its localization to specific organelles, such as the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct introduction of the trifluoromethyl group using trifluoromethylating agents such as trifluoromethyl copper or trifluoromethyl iodide . The reaction conditions often require the presence of a base and a suitable solvent, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)nicotinamide may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpyridine carboxylic acids, while reduction can produce trifluoromethylpyridine amines .
Scientific Research Applications
2-(Trifluoromethyl)nicotinamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Nicotinamide: The parent compound, which lacks the trifluoromethyl group, is widely used in skincare and as a dietary supplement.
2-(Trifluoromethyl)pyridine: Another derivative with a trifluoromethyl group at the second position, but without the amide functionality.
Uniqueness: 2-(Trifluoromethyl)nicotinamide is unique due to the presence of both the trifluoromethyl group and the amide functionality, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amide group allows for hydrogen bonding interactions, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXJWEQRIVLWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423737 | |
Record name | 2-(Trifluoromethyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959108-47-5 | |
Record name | 2-(Trifluoromethyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20423737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for 2-(Trifluoromethyl)nicotinamide in raising HDL-cholesterol levels?
A: Unfortunately, the provided abstract [] does not delve into the specific mechanism of action for this compound and its impact on HDL-cholesterol levels. Further research and full-text access to the paper are necessary to understand how this compound interacts with its target and the downstream effects leading to increased HDL-cholesterol.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.